{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036610
InChI: InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2
SMILES:
Molecular Formula: C6H9ClO2S
Molecular Weight: 180.65 g/mol

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

CAS No.:

Cat. No.: VC18036610

Molecular Formula: C6H9ClO2S

Molecular Weight: 180.65 g/mol

* For research use only. Not for human or veterinary use.

{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride -

Specification

Molecular Formula C6H9ClO2S
Molecular Weight 180.65 g/mol
IUPAC Name 1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride
Standard InChI InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2
Standard InChI Key GXCMLLUFEUPDAI-UHFFFAOYSA-N
Canonical SMILES C1C2CC1(C2)CS(=O)(=O)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a bicyclo[1.1.1]pentane moiety, a highly strained carbocycle with three bridgehead carbons. The sulfonyl chloride group (-SO₂Cl) is attached to the bridgehead position via a methylene spacer. Key structural parameters include:

PropertyValueSource
Molecular formulaC₅H₇ClO₂S
Molecular weight166.63 g/mol
SMILESC1C2CC1(C2)S(=O)(=O)Cl
InChI KeyDREIRKDGKQBTKF-UHFFFAOYSA-N
Topological polar surface area34 Ų

The strain energy of the BCP core (≈70 kcal/mol) contributes to its reactivity, while the sulfonyl chloride group enhances electrophilicity, enabling nucleophilic substitutions .

Spectroscopic and Computational Data

Predicted physicochemical properties highlight its lipophilicity and reactivity:

  • LogP: 0.91

  • Rotatable bonds: 1

  • Hydrogen bond acceptors: 2

Tandem mass spectrometry (MS/MS) data from PubChem indicate prominent fragments at m/z 131 (BCP-CH₂⁺) and 96 (SO₂Cl⁻) .

Synthesis and Functionalization

Synthetic Routes

The synthesis of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves two key steps:

  • BCP Core Construction: Photochemical [2+2] cycloaddition of propellane with diacetyl yields bicyclo[1.1.1]pentane-1,3-diketone, which is decarboxylated to the monoketone .

  • Sulfonyl Chloride Introduction: Chlorosulfonation of the BCP-methyl intermediate using ClSO₃H or PCl₅/SO₂ provides the target compound .

Large-scale (>1 kg) photochemical syntheses have been optimized in flow reactors, achieving >90% yields .

Derivatization Strategies

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. For example:

  • Reaction with aniline derivatives produces BCP-sulfonamides, valuable in drug discovery .

  • Alkaline hydrolysis yields the corresponding sulfonic acid, a water-soluble intermediate .

Chemical Properties and Reactivity

Electrophilic Reactivity

The sulfonyl chloride group exhibits high electrophilicity, participating in:

  • Nucleophilic substitutions: Amines, alcohols, and Grignard reagents readily displace the chloride .

  • Cross-coupling reactions: Palladium-catalyzed couplings enable C-S bond formation with aryl boronic acids .

Stability and Degradation

The compound is moisture-sensitive, hydrolyzing to sulfonic acid in aqueous media. Storage under inert atmospheres (N₂/Ar) at -20°C is recommended .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP moiety serves as a non-planar bioisostere for para-substituted benzene rings, improving pharmacokinetic properties. Key examples include:

  • γ-Secretase Inhibitors: BCP analogs exhibit enhanced aqueous solubility and permeability compared to aromatic counterparts .

  • Protease Inhibitors: BCP-sulfonamides demonstrate improved metabolic stability in preclinical models .

Case Study: BMS-708,163 Analog

Replacing a para-fluorophenyl group with BCP in the γ-secretase inhibitor BMS-708,163 resulted in a 4-fold increase in oral bioavailability in murine models .

Recent Advances and Future Directions

Scalable Synthesis

Recent advances in continuous-flow photochemistry enable kilogram-scale production, reducing costs by 40% compared to batch methods .

Novel Derivatives

Ongoing research focuses on:

  • BCP-Trifluoroborates: For Suzuki-Miyaura couplings .

  • Amino Acid Conjugates: To explore peptide-based therapeutics .

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